molecular formula C14H15BrN2O3 B5559786 4-bromo-1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole

4-bromo-1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B5559786
M. Wt: 339.18 g/mol
InChI Key: NDPUDTFFDWEXRR-UHFFFAOYSA-N
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Description

4-bromo-1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a dimethoxybenzoyl group, and two methyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the pyrazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and purification techniques like recrystallization and chromatography are common to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-bromo-1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets 4-bromo-1-(3,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazole apart is the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications .

Properties

IUPAC Name

(4-bromo-3,5-dimethylpyrazol-1-yl)-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c1-8-13(15)9(2)17(16-8)14(18)10-5-6-11(19-3)12(7-10)20-4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPUDTFFDWEXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)OC)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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